(5Z)-5-(2-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC16277816
Molecular Formula: C17H9Cl2N3OS
Molecular Weight: 374.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H9Cl2N3OS |
|---|---|
| Molecular Weight | 374.2 g/mol |
| IUPAC Name | (5Z)-2-(3-chlorophenyl)-5-[(2-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C17H9Cl2N3OS/c18-12-6-3-5-11(8-12)15-20-17-22(21-15)16(23)14(24-17)9-10-4-1-2-7-13(10)19/h1-9H/b14-9- |
| Standard InChI Key | DANLHOFFYAIRRH-ZROIWOOFSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)Cl |
Introduction
(5Z)-5-(2-chlorobenzylidene)-2-(3-chlorophenyl) thiazolo[3,2-b] triazol-6(5H)-one is a complex organic compound belonging to the class of thiazolotriazoles. It features a unique structure characterized by a thiazole ring fused with a triazole ring, along with chlorobenzylidene and chlorophenyl substituents. This compound has garnered significant interest due to its potential biological and chemical properties, including antimicrobial and anti-inflammatory activities.
Chemical Formula and Molecular Weight
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Chemical Formula: Not explicitly provided in the available sources.
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Molecular Weight: Not explicitly provided for this specific compound, but similar compounds typically have molecular weights around 300-400 g/mol.
Synthesis
The synthesis of (5Z)-5-(2-chlorobenzylidene)-2-(3-chlorophenyl) thiazolo[3,2-b] triazol-6(5H)-one typically involves multi-step organic reactions. These processes often require optimization to ensure high yield and purity of the desired product. Common methods include the use of chloroacetic acid and aromatic aldehydes in specific solvents.
Biological Activities
Thiazolo[3,2-b] triazoles, including (5Z)-5-(2-chlorobenzylidene)-2-(3-chlorophenyl) thiazolo[3,2-b] triazol-6(5H)-one, have been studied for their diverse biological activities. These compounds exhibit potential as:
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Antimicrobial Agents: Effective against various microorganisms.
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Anti-inflammatory Agents: Useful in reducing inflammation.
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Anticancer Agents: Some derivatives show promising activity against cancer cell lines without harming normal cells .
Research Findings
Recent studies on thiazolo[3,2-b] triazoles highlight their potential in medicinal chemistry. The structural transformation and substitution patterns significantly influence their pharmacological properties. For instance, substituents at the C-5 position can enhance anticancer activity .
Data Table: Biological Activities of Thiazolo[3,2-b]124triazoles
| Compound Feature | Biological Activity |
|---|---|
| Thiazolo-triazol core | Antimicrobial, Anti-inflammatory |
| Substitution at C-5 | Enhanced anticancer activity |
| Chlorine substituents | Increased reactivity and biological interaction |
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